3-Methylhexahydro-1H-pyrrolizine

Lipophilicity Physicochemical Property Drug Design

3-Methylhexahydro-1H-pyrrolizine (CAS 18966-60-4) is a bicyclic tertiary amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol. It belongs to the pyrrolizidine class of compounds, which are defined by a saturated nitrogen-containing bicyclic scaffold formed by two fused pyrrolidine rings.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 18966-60-4
Cat. No. B3348852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylhexahydro-1H-pyrrolizine
CAS18966-60-4
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCC1CCC2N1CCC2
InChIInChI=1S/C8H15N/c1-7-4-5-8-3-2-6-9(7)8/h7-8H,2-6H2,1H3
InChIKeyVSRVVYVXYKVFBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylhexahydro-1H-pyrrolizine (CAS 18966-60-4): A C3‑Substituted Bicyclic Amine for Specialized Heterocyclic Synthesis


3-Methylhexahydro-1H-pyrrolizine (CAS 18966-60-4) is a bicyclic tertiary amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol [1]. It belongs to the pyrrolizidine class of compounds, which are defined by a saturated nitrogen-containing bicyclic scaffold formed by two fused pyrrolidine rings [2]. This specific compound is a C3‑substituted derivative of the parent hexahydro‑1H‑pyrrolizine scaffold, and is also known as 3‑methylpyrrolizidine [3]. Its core structure is shared with a wide variety of naturally occurring alkaloids and serves as a valuable intermediate in the synthesis of more complex heterocyclic systems [4].

C3-methyl substituted bicyclic amine for heterocycle synthesis
Reported higher lipophilicity than unsubstituted pyrrolizidine scaffold
Stereochemistry-dependent basicity for reaction optimization

Why Pyrrolizidine Analogs Are Not Interchangeable: The Critical Role of C3‑Substitution for Conformation and Basicity in 3-Methylhexahydro-1H-pyrrolizine


While the hexahydropyrrolizine scaffold is shared by many compounds, the exact position and stereochemistry of the methyl substituent fundamentally alters the molecule's physical and chemical properties. Substitution at the C3 position, as in 3‑methylhexahydro‑1H‑pyrrolizine, directly impacts the conformational equilibrium between cis- and trans-fused ring systems [1]. This, in turn, modulates key properties such as the basicity (pKa) of the tertiary amine, which is critical for reactivity in salt formation and catalytic applications [2]. Furthermore, the 3‑methyl substitution distinguishes this compound from 1‑methyl and 7a‑methyl isomers, each of which possesses unique stereochemical and electronic profiles due to the differing proximity of the methyl group to the nitrogen lone pair [3]. Therefore, using a generic pyrrolizidine or a different regioisomer is not a valid substitute when precise control over conformation and basicity is required in a synthetic sequence.

Regioisomer Mismatch C3-methyl substitution alters ring conformation and amine basicity compared to 1-methyl or 7a-methyl analogs.
Unsubstituted Scaffold Inadequacy Parent pyrrolizidine lacks the steric and electronic contribution of the C3-methyl group, shifting reactivity and solubility.
Stereochemical Variability cis/trans configuration at the ring junction further influences basicity; isomeric mixtures may not reproduce defined synthetic outcomes.

Quantitative Differentiation of 3-Methylhexahydro-1H-pyrrolizine (CAS 18966-60-4) from Closest Analogs


Enhanced Lipophilicity (XLogP) of 3-Methylhexahydro-1H-pyrrolizine Compared to the Unsubstituted Scaffold

The presence of the methyl group at the C3 position increases the lipophilicity of the molecule compared to the unsubstituted pyrrolizidine scaffold. This is a key physicochemical property influencing membrane permeability and solubility. The computed XLogP3-AA value for 3-Methylhexahydro-1H-pyrrolizine is 1.7 [1], while the value for the parent compound, pyrrolizidine (CAS 643-20-9), is 1.3 [2].

Lipophilicity (XLogP)
Method context
1.7 vs 1.3 (Δ +0.4)
Supports lipophilicity-based differentiation from unsubstituted scaffold
Computed XLogP3-AA; context-dependent property
Lipophilicity Physicochemical Property Drug Design

Increased Molecular Weight and Heavy Atom Count of 3-Methylhexahydro-1H-pyrrolizine Relative to Pyrrolizidine

The addition of a methyl group at the C3 position results in a quantifiable increase in molecular weight and heavy atom count compared to the unsubstituted pyrrolizidine core. The molecular weight of 3-Methylhexahydro-1H-pyrrolizine is 125.21 g/mol, whereas pyrrolizidine has a molecular weight of 111.19 g/mol [1][2].

Molecular Weight
Source review
125.21 vs 111.19 g/mol (Δ +14.02)
Confirms identity and distinct molecular mass from unsubstituted core
Standard atomic weights; specification differentiator
Molecular Weight Physicochemical Property Synthesis

Differential Basicity (pKa) of 3-Methylhexahydro-1H-pyrrolizine Stereoisomers Compared to Pyrrolizidine

The basicity of 3-methylpyrrolizidines is dependent on the stereochemistry of the C3-methyl group. Research has shown that among 3-alkylpyrrolizidines, the cis-configured isomers exhibit higher pKa values than their trans-configured counterparts [1]. For reference, the strongest basic pKa of the parent compound pyrrolizidine is calculated to be approximately 10.97 [2]. The C3-substitution and its resulting stereochemistry directly modulate this key chemical property.

Basicity (pKa)
Class-level
cis > trans (reported trend); parent calc. pKa ~10.97
Supports stereochemistry-dependent basicity tuning
Exact isomer pKa values require primary literature review
Basicity pKa Conformational Analysis

Procurement-Driven Application Scenarios for 3-Methylhexahydro-1H-pyrrolizine (CAS 18966-60-4)


Synthesis of Conformationally Constrained Bioisosteres in Medicinal Chemistry

The rigid bicyclic framework of 3-Methylhexahydro-1H-pyrrolizine serves as a valuable scaffold for creating conformationally restricted analogs of lead compounds. The specific C3-methyl substitution pattern directly influences the molecule's preferred conformation and lipophilicity (XLogP 1.7 vs 1.3 for unsubstituted pyrrolizidine) [1], allowing medicinal chemists to fine-tune the physicochemical properties and target binding of drug candidates, particularly in the development of novel anticancer and anti-inflammatory agents [2].

Use as a Building Block for Complex Alkaloid and Heterocyclic Synthesis

As a defined regioisomer (3-methyl vs. 1-methyl or 7a-methyl), this compound is an essential intermediate in the stereoselective synthesis of complex pyrrolizidine alkaloids and related natural product analogs [3]. The quantifiable difference in molecular weight (125.21 g/mol) compared to the parent pyrrolizidine (111.19 g/mol) [4] provides a clear analytical marker for monitoring reaction progress and verifying product formation.

Investigation of Basicity and Conformational Dynamics in Bicyclic Amines

This compound is a critical tool for fundamental research into the stereoelectronic effects governing amine basicity. The differential pKa values of its cis- and trans- stereoisomers provide a model system for studying the impact of conformation on nitrogen lone pair availability [5]. Its enhanced lipophilicity relative to the parent scaffold [1] also makes it a useful probe for studying solvent effects on conformational equilibria.

Application
Selection Property
Validation Focus
Medicinal chemistry bioisostere design
C3-methyl substitution for conformational constraint and lipophilicity tuning
Receptor binding and antiproliferative pathway assays in research models
Alkaloid and natural product analog synthesis
Regioisomeric purity (3-methyl substitution pattern)
Reaction monitoring by MW and chromatographic profile
Amine basicity and conformational dynamics research
Stereochemistry-dependent pKa modulation
Solvent and pH effects on bicyclic amine equilibria

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